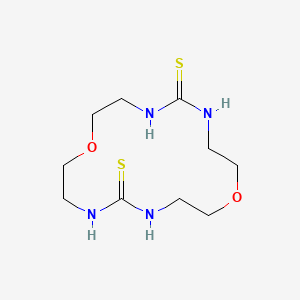
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione
Vue d'ensemble
Description
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione, also known as DATCH, is a cyclic sulfide compound that has gained attention in the scientific community for its potential applications in various fields. DATCH is a versatile compound that can be synthesized using different methods, and its unique structure allows it to exhibit different biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is not fully understood, but studies have shown that it can interact with metal ions and form stable complexes. These complexes can then interact with biological molecules, such as DNA and proteins, and affect their function. 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione has also been shown to induce oxidative stress in cells, which can lead to cell death.
Biochemical and Physiological Effects:
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione has been shown to exhibit different biochemical and physiological effects depending on the concentration and the type of cells or organisms being studied. In cancer cells, 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione has been shown to inhibit cell growth and induce apoptosis. In bacteria and fungi, 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione has been shown to inhibit the growth and disrupt the cell membrane. 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione has also been shown to induce oxidative stress in cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione in lab experiments is its versatility. 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione can form stable complexes with different metal ions, which can be used to study their interactions with biological molecules. 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is also relatively easy to synthesize, and its yield can be improved through recrystallization. However, one of the limitations of using 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is its stability. 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione can decompose over time, especially in the presence of light and air, which can affect the accuracy of the results.
Orientations Futures
There are many potential future directions for the study of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione. One of the most promising directions is in the field of cancer research. Further studies are needed to understand the mechanism of action of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione in cancer cells and to optimize its efficacy as a cancer therapy. 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione can also be studied for its potential applications in other fields, such as nanotechnology and catalysis. Additionally, further studies are needed to improve the stability of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione and to develop better methods for its synthesis.
Conclusion:
In conclusion, 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is a versatile compound that has gained attention in the scientific community for its potential applications in various fields. 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione can be synthesized using different methods, and its unique structure allows it to exhibit different biochemical and physiological effects. 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione has been studied extensively for its potential applications in cancer research, antibacterial and antifungal properties, and metal ion interactions. Further studies are needed to understand the mechanism of action of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione and to optimize its efficacy in different applications.
Applications De Recherche Scientifique
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione has been studied extensively for its potential applications in various fields. One of the most promising applications of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is in the field of cancer research. Studies have shown that 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione has also been studied for its antibacterial and antifungal properties, and it has shown promising results in inhibiting the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
1,9-dioxa-4,6,12,14-tetrazacyclohexadecane-5,13-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2S2/c17-9-11-1-5-15-6-2-13-10(18)14-4-8-16-7-3-12-9/h1-8H2,(H2,11,12,17)(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTUQKWSBLLXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC(=S)NCCOCCNC(=S)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389503 | |
| Record name | 1,9-Dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione | |
CAS RN |
74804-39-0 | |
| Record name | 1,9-Dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-chloropyridin-2-yl)-1H-pyrazol-1-yl]-N-(2-ethyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B3911130.png)
![N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911136.png)
![3-[(cycloheptylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3911141.png)
![N-[(2S*,4R*,6R*)-2-[(benzyloxy)methyl]-6-(4-fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3911148.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3911153.png)
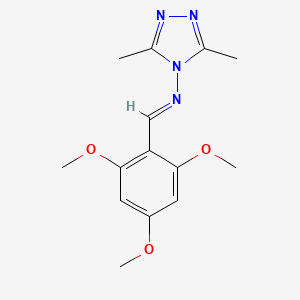
![4-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(1-methyl-1H-pyrazol-4-yl)benzamide](/img/structure/B3911170.png)
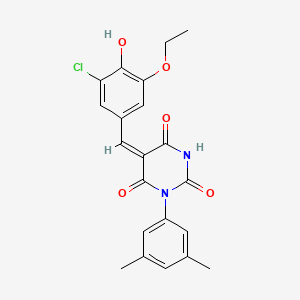
![5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3911179.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methylphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3911192.png)
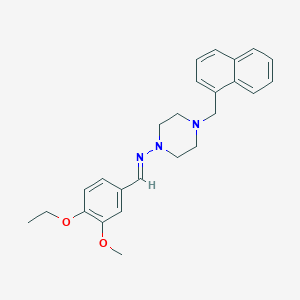
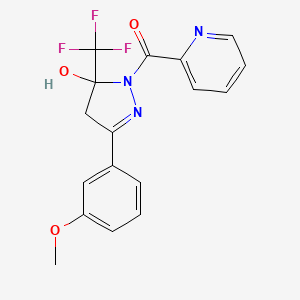
![8-[(isobutylamino)carbonyl]-1-naphthoic acid](/img/structure/B3911204.png)
![N-[(5-bromo-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3911220.png)